NU7026

Vue d'ensemble

Description

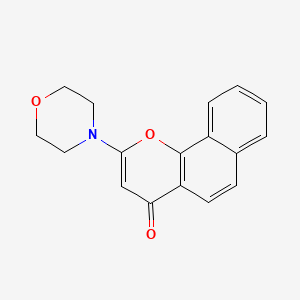

NU7026, également connu sous le nom de 2-(morpholin-4-yl)-benzo[h]chromen-4-one, est un inhibiteur puissant et sélectif de la protéine kinase dépendante de l'ADN (DNA-PK). DNA-PK joue un rôle crucial dans la voie de réparation des cassures double brin de l'ADN par jonction d'extrémités non homologues (NHEJ). En inhibant DNA-PK, il a été démontré que this compound améliore la cytotoxicité des agents dommageables pour l'ADN et sensibilise les cellules aux radiations, ce qui en fait un outil précieux dans la recherche et la thérapie contre le cancer .

Méthodes De Préparation

NU7026 peut être synthétisé par une série de réactions chimiques impliquant la formation de la structure de base benzo[h]chromen-4-one et la fonctionnalisation ultérieure par un groupe morpholine. La voie de synthèse implique généralement les étapes suivantes :

Formation de la structure de base benzo[h]chromen-4-one : Cela peut être réalisé par une réaction de cyclisation de matières premières appropriées en conditions acides ou basiques.

Fonctionnalisation par la morpholine : La structure de base benzo[h]chromen-4-one est ensuite mise en réaction avec la morpholine en présence d'un catalyseur approprié pour introduire le groupe morpholin-4-yl

Analyse Des Réactions Chimiques

NU7026 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des métabolites hydroxylés.

Réduction : Bien que moins fréquentes, des réactions de réduction peuvent se produire dans des conditions spécifiques, conduisant à la formation de dérivés réduits.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène ou des enzymes pour l'oxydation, et des agents réducteurs comme le borohydrure de sodium pour la réduction. Les principaux produits formés à partir de ces réactions sont des dérivés hydroxylés ou réduits de this compound .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Recherche sur le cancer : this compound est utilisé pour sensibiliser les cellules cancéreuses aux agents dommageables pour l'ADN et à la radiothérapie. .

Édition génomique : Il a été démontré que this compound augmente l'efficacité de la réparation dirigée par l'homologie (HDR) dans l'édition génomique CRISPR-Cas9 en inhibant la voie NHEJ.

Biologie des radiations : this compound est utilisé pour étudier les mécanismes de réparation de l'ADN et les effets des radiations sur les cellules.

Développement de médicaments : This compound est utilisé comme composé de référence dans le développement de nouveaux inhibiteurs de DNA-PK pour des applications thérapeutiques.

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement la protéine kinase dépendante de l'ADN (DNA-PK). DNA-PK est une enzyme clé dans la voie NHEJ de réparation des cassures double brin de l'ADN. En inhibant DNA-PK, this compound empêche la réparation des cassures double brin de l'ADN, ce qui conduit à l'accumulation de dommages à l'ADN et à la mort cellulaire. Ce mécanisme est particulièrement efficace pour sensibiliser les cellules cancéreuses aux agents dommageables pour l'ADN et aux radiations .

Applications De Recherche Scientifique

NU7026 is a synthetic compound that functions as a specific inhibitor of DNA-dependent protein kinase (DNA-PK) . DNA-PK is a crucial enzyme involved in the non-homologous end-joining (NHEJ) repair mechanism, which is essential for repairing DNA double-strand breaks (DSBs) . The compound has shown promise in various scientific research applications, particularly in cancer research.

Scientific Research Applications

Radiosensitization

- This compound has been investigated for its potential to enhance the effects of radiation therapy in cancer cells .

- In gastric cancer cells, this compound enhances the cytotoxic effect of irradiation, as demonstrated by clonogenic assays .

- Pre-treatment with this compound before irradiation increases G2/M cell cycle arrest and apoptosis in gastric cancer cells .

- This compound synergistically radiosensitizes neuroblastoma cell lines, suggesting its potential in treating neuroblastoma tumors .

- Studies indicate that this compound can enable the use of lower radiation doses in combination therapies without affecting cells expressing low levels of DNA-PK .

Enhancement of Chemotherapeutic Cytotoxicity

- This compound can potentiate the cytotoxicity of topoisomerase II poisons, which are used in leukemia treatment .

- It has been shown to enhance the growth inhibition of drugs like idarubicin, daunorubicin, doxorubicin, etoposide, amsacrine, and mitroxantrone in leukemia cells .

- The mechanism involves inhibiting NHEJ and inducing a G2/M checkpoint arrest .

Inhibition of DNA Repair

- This compound inhibits DNA-PK, a key enzyme in the NHEJ repair pathway, which is crucial for repairing DNA double-strand breaks .

- By inhibiting NHEJ, this compound can prevent the repair of DNA damage, making cancer cells more susceptible to treatments like radiation and chemotherapy .

Effects on Cell Cycle and Apoptosis

- This compound can influence cell cycle distribution and apoptosis in cancer cells .

- In combination with radiation, this compound increases G2/M cell cycle arrest in gastric cancer cells .

- It also increases apoptosis levels when combined with radiation, indicating its potential to promote cell death in cancer cells .

Modulation of Drug Resistance

- This compound may play a role in overcoming drug resistance in cancer cells .

- It has been shown to prevent the activation of Akt by hydroquinone, suggesting its involvement in PI3K/Akt signaling .

- In K562/Adr leukemia cells, inhibiting MRP1 and Nrf2 by this compound treatment correlates with the blockade of PI3K/Akt signaling .

Case Studies and Research Findings

- Gastric Cancer Cells : In a study using the gastric cancer cell line N87, this compound was combined with radiation to assess its effects on cell survival, cell cycle, apoptosis, and DNA double-strand break repair . The results showed that this compound enhanced the cytotoxic effect of irradiation, leading to increased DNA double-strand breaks, G2/M cell cycle arrest, and higher levels of apoptosis . The dose enhancement factor for 0.1 survival at 5 μmol/L this compound was determined to be 1.28 .

- Leukemia Cells : Research on K562 leukemia cells demonstrated that this compound potentiated the growth inhibition of several topoisomerase II poisons . Potentiation factors at 50% growth inhibition ranged from approximately 19 for amsacrine to approximately 2 for idarubicin. The study also found that this compound increased etoposide-induced DSB levels and enhanced etoposide-induced accumulation in G2/M .

- Neuroblastoma Cells : Studies have explored this compound's potential to radiosensitize neuroblastoma cells . Pre-treatment with 10 μM this compound synergistically sensitized NGP cells to 0.63 Gy IR. The combined treatment of this compound and IR resulted in apoptosis, whereas neither therapy alone induced an apoptotic response .

Tables of Data

Cell Proliferation Assay in Gastric Cancer Cells

| Treatment | Optical Density |

|---|---|

| Radiation | 0.754 |

| This compound | 0.569 |

| Radiation + this compound | 0.389 |

Apoptosis Analysis in Gastric Cancer Cells

| Treatment | Apoptosis Level (%) |

|---|---|

| Control | 5.69 |

| This compound Alone | 7.79 |

| Radiation Alone | 5.29 |

| This compound + Radiation | 8.54 |

Mécanisme D'action

NU7026 exerts its effects by selectively inhibiting DNA-dependent protein kinase (DNA-PK). DNA-PK is a key enzyme in the NHEJ pathway of DNA double-strand break repair. By inhibiting DNA-PK, this compound prevents the repair of DNA double-strand breaks, leading to the accumulation of DNA damage and cell death. This mechanism is particularly effective in sensitizing cancer cells to DNA-damaging agents and radiation .

Comparaison Avec Des Composés Similaires

NU7026 est unique en raison de sa haute sélectivité et de sa puissance en tant qu'inhibiteur de DNA-PK. Des composés similaires comprennent :

Wortmannine : Un autre inhibiteur de PI3K qui inhibe également DNA-PK, mais avec une sélectivité plus faible et une toxicité plus élevée.

KU-0060648 : Un inhibiteur de DNA-PK plus récent avec une sélectivité et une puissance améliorées par rapport à this compound.

This compound se démarque par sa haute sélectivité pour DNA-PK par rapport aux autres kinases, ce qui en fait un outil précieux pour étudier les mécanismes de réparation de l'ADN et développer des thérapies anticancéreuses ciblées .

Activité Biologique

NU7026 is a selective inhibitor of DNA-dependent protein kinase (DNA-PK), which plays a crucial role in the non-homologous end joining (NHEJ) pathway of DNA repair. This compound has garnered attention for its potential applications in enhancing the efficacy of radiotherapy and gene editing techniques, particularly in cancer treatment. This article explores the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and case studies highlighting its therapeutic potential.

- Chemical Name : 2-(4-Morpholinyl)-4H-naphthol[1,2-b]pyran-4-one

- Purity : ≥98%

- Molecular Formula : C₁₇H₁₅N₁O₃

This compound functions as an ATP-competitive inhibitor of DNA-PK, displaying selectivity over other phosphoinositide 3-kinase-related kinases (PIKKs). The inhibitory concentration (IC50) values for DNA-PK, PI3K, ATM, and ATR are 0.23 μM, 13.0 μM, >100 μM, and >100 μM respectively, indicating its strong selectivity for DNA-PK .

Radiosensitization

This compound has been shown to radiosensitize both proliferating and quiescent cells. In studies involving mouse embryonic fibroblast cells, this compound inhibited double-strand break (DSB) repair, leading to increased sensitivity to ionizing radiation (IR). Notably, prolonged exposure (≥4 hours) to this compound in combination with IR is required to achieve significant radiosensitization .

Pharmacokinetics

Research indicates that this compound undergoes rapid metabolism following administration. In mice, it demonstrated a clearance rate of 0.108 L/h after intravenous injection at a dose of 5 mg/kg. The bioavailability was found to be 20% when administered intraperitoneally and 15% orally . The major metabolic pathways involve multiple hydroxylations and the formation of glucuronide conjugates.

Case Studies and Research Findings

- Inhibition of NHEJ Pathway :

-

Cell Cycle Effects :

- In experiments involving adenocarcinoma cell lines, this compound reduced G1 phase arrest while promoting cell growth. Flow cytometry analysis indicated that treatment with this compound altered cell cycle distribution by increasing the proportion of cells in G1/G0 phase and decreasing those in S-phase .

-

Combination Therapy :

- A combination therapy study involving this compound with radiation therapy showed that this compound could significantly reduce cell survival rates post-irradiation compared to controls. Specifically, after a 24-hour exposure to this compound followed by radiation treatment, cell survival was reduced to as low as 1% compared to untreated controls .

Summary Table of Biological Activity

| Parameter | Value/Effect |

|---|---|

| IC50 for DNA-PK | 0.23 μM |

| IC50 for PI3K | 13.0 μM |

| Radiosensitization Effect | Significant with ≥4 hours exposure |

| Major Metabolites | Hydroxylated forms and glucuronide conjugates |

| Bioavailability (i.p.) | 20% |

| Bioavailability (oral) | 15% |

Propriétés

IUPAC Name |

2-morpholin-4-ylbenzo[h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c19-15-11-16(18-7-9-20-10-8-18)21-17-13-4-2-1-3-12(13)5-6-14(15)17/h1-6,11H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTZALUTXUZPSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432010 | |

| Record name | NU7026 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154447-35-5 | |

| Record name | 2-(4-Morpholinyl)-4H-naphtho[1,2-b]pyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154447-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Morpholin-4-yl)benzo(h)chromen-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154447355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NU7026 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NU-7026 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ7RQT66H6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of NU7026, and how does it exert its effects?

A1: this compound specifically targets the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs), a crucial enzyme involved in the non-homologous end joining (NHEJ) DNA repair pathway. [, , , ] By inhibiting DNA-PKcs activity, this compound disrupts the NHEJ pathway, leading to the accumulation of DNA double-strand breaks (DSBs) within the cell. [, , , , ]

Q2: What are the downstream consequences of DNA-PKcs inhibition by this compound?

A2: Inhibition of DNA-PKcs by this compound leads to several downstream effects, primarily related to impaired DNA repair:

- Increased DNA damage: this compound treatment results in the accumulation of unrepaired DSBs, as evidenced by increased γH2AX foci formation. [, , , , ]

- Cell cycle arrest: Cells treated with this compound often exhibit G2/M cell cycle arrest, preventing progression into mitosis with damaged DNA. [, , , , ]

- Increased apoptosis: The accumulation of DSBs and sustained cell cycle arrest can trigger apoptosis, a form of programmed cell death. [, , , , , ]

- Sensitization to DNA-damaging agents: this compound enhances the cytotoxic effects of DNA-damaging agents like ionizing radiation and chemotherapy drugs, particularly those inducing DSBs. [, , , , , ]

Q3: Can inhibiting DNA-PK with this compound impact other DNA repair pathways?

A5: While this compound primarily targets DNA-PK, research suggests that it may indirectly influence other DNA repair pathways like homologous recombination (HR) by altering the kinetics of DNA repair protein recruitment and potentially leading to the accumulation of DSBs that overwhelm the HR pathway. [, ]

Q4: Are there alternative mechanisms of action for this compound beyond DNA-PK inhibition?

A6: Although primarily recognized as a DNA-PK inhibitor, some studies suggest this compound might impact other cellular processes. For example, it has been shown to influence the nuclear export of the androgen receptor in prostate cancer cells, potentially through direct or indirect interactions with DNA-PK. [] Additionally, this compound may impact lipid raft-associated DNA-PK complexes, influencing cell growth and morphology. [] These findings require further investigation to fully elucidate the underlying mechanisms.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula for this compound is C16H15NO3, and its molecular weight is 269.29 g/mol.

Q6: Is there information available about the spectroscopic data for this compound?

A6: The research papers provided do not include detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound.

Q7: How do structural modifications of this compound influence its activity and selectivity?

A7: The provided research primarily focuses on this compound itself, with limited exploration of structural analogs or structure-activity relationship (SAR) studies. Therefore, detailed information about the impact of specific structural modifications on this compound's activity, potency, and selectivity is not available within these papers.

Q8: What types of cancer have shown sensitivity to this compound in preclinical studies?

A8: Preclinical studies have demonstrated the potential of this compound as a radiosensitizer in various cancer types, including:

- Gastric cancer []

- Colorectal cancer []

- Leukemia [, , , , , ]

- Neuroblastoma []

- Lung cancer [, , , ]

- Breast cancer []

- Myeloma []

Q9: What are the potential benefits of combining this compound with other cancer therapies?

A11: Combining this compound with other DNA-damaging agents like radiotherapy or chemotherapy drugs like chlorambucil, busulfan, or melphalan has shown synergistic effects in preclinical studies. [, , , , , ] This combination strategy aims to enhance the therapeutic efficacy while potentially reducing the required doses and minimizing off-target toxicity.

Q10: Are there any known mechanisms of resistance to this compound?

A12: While the provided research doesn't specifically address resistance mechanisms to this compound, it highlights the complexity of DNA repair pathways and the potential for compensatory mechanisms. One study observed that inhibiting c-abl with imatinib or nilotinib led to increased DNA-PK activation, suggesting a potential compensatory mechanism that might contribute to resistance. [] Further research is needed to fully understand resistance mechanisms to this compound and develop strategies to overcome them.

Q11: What are the limitations of this compound as a potential therapeutic agent?

A11: Despite its promising preclinical activity, there are challenges associated with translating this compound into clinical practice:

Q12: What are the future research directions for this compound?

A12: Future research should focus on:

- Stability and formulation: Research is needed to optimize the formulation of this compound to improve its stability, solubility, and bioavailability for potential clinical use. []

- Pharmacokinetics and pharmacodynamics: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are necessary to determine its pharmacokinetic properties and optimize dosing regimens. []

- Toxicology and safety: Comprehensive toxicology studies are essential to establish the safety profile of this compound, including potential long-term effects. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.